molecular formula C20H22Cl2N4O B13477431 3-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-5-yl]ethynyl}-N,N-dimethylbenzamide dihydrochloride

3-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-5-yl]ethynyl}-N,N-dimethylbenzamide dihydrochloride

Cat. No.: B13477431
M. Wt: 405.3 g/mol
InChI Key: BFYCIADIIHHXOJ-UHFFFAOYSA-N
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Description

3-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-5-yl]ethynyl}-N,N-dimethylbenzamide dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a benzodiazole core, which is known for its diverse biological activities, and an ethynyl linkage that can influence its chemical reactivity and interaction with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-5-yl]ethynyl}-N,N-dimethylbenzamide dihydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the benzodiazole ring, introduction of the ethynyl group, and subsequent functionalization to attach the aminoethyl and dimethylbenzamide groups. Common reagents used in these steps include halogenated benzenes, alkynes, and amines, with reaction conditions often involving catalysts such as palladium or copper and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

3-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-5-yl]ethynyl}-N,N-dimethylbenzamide dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The benzodiazole ring can be reduced under specific conditions to yield dihydrobenzodiazole derivatives.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminoethyl group can yield nitriles, while nucleophilic substitution of the ethynyl group can produce a variety of substituted benzodiazole derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those containing benzodiazole or ethynyl functionalities.

    Biology: The compound’s structure suggests potential interactions with biological macromolecules, making it a candidate for studies on enzyme inhibition, receptor binding, or cellular signaling pathways.

    Medicine: Due to its benzodiazole core, it may exhibit pharmacological activities such as antimicrobial, anticancer, or anti-inflammatory effects, warranting further investigation.

    Industry: The compound could be used in the development of new materials, such as polymers or coatings, that benefit from its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-5-yl]ethynyl}-N,N-dimethylbenzamide dihydrochloride likely involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole ring can engage in π-π stacking interactions or hydrogen bonding, while the ethynyl group can participate in covalent modifications of target proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-aminoethyl)-1H-benzimidazole: Similar benzodiazole core but lacks the ethynyl and dimethylbenzamide groups.

    N,N-dimethyl-3-(2-ethynylphenyl)benzamide: Contains the ethynyl and dimethylbenzamide groups but lacks the benzodiazole core.

    5-ethynyl-2-aminoethylbenzimidazole: Similar structure but with different substitution patterns on the benzodiazole ring.

Uniqueness

3-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-5-yl]ethynyl}-N,N-dimethylbenzamide dihydrochloride is unique due to its combination of a benzodiazole core, ethynyl linkage, and dimethylbenzamide moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H22Cl2N4O

Molecular Weight

405.3 g/mol

IUPAC Name

3-[2-[2-(2-aminoethyl)-3H-benzimidazol-5-yl]ethynyl]-N,N-dimethylbenzamide;dihydrochloride

InChI

InChI=1S/C20H20N4O.2ClH/c1-24(2)20(25)16-5-3-4-14(12-16)6-7-15-8-9-17-18(13-15)23-19(22-17)10-11-21;;/h3-5,8-9,12-13H,10-11,21H2,1-2H3,(H,22,23);2*1H

InChI Key

BFYCIADIIHHXOJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1)C#CC2=CC3=C(C=C2)N=C(N3)CCN.Cl.Cl

Origin of Product

United States

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